molecular formula C17H23N3O9 B12749896 (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine CAS No. 95857-79-7

(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine

Cat. No.: B12749896
CAS No.: 95857-79-7
M. Wt: 413.4 g/mol
InChI Key: CQFSJCBQTBQNPK-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine is a complex organic compound with a unique structure that combines elements of both carboxylic acids and heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydropyrano[3,4-d]imidazole ring system, followed by the introduction of the N,N-dimethyl group and the (E)-but-2-enedioic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to improve efficiency and scalability. The purification process typically involves crystallization, distillation, or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine: shares similarities with other compounds that contain the tetrahydropyrano[3,4-d]imidazole ring system or the (E)-but-2-enedioic acid moiety.

    N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine: This compound lacks the (E)-but-2-enedioic acid group but retains the tetrahydropyrano[3,4-d]imidazole ring system.

    (E)-but-2-enedioic acid derivatives: These compounds contain the (E)-but-2-enedioic acid moiety but may have different substituents on the imidazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows it to interact with different molecular targets and participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

95857-79-7

Molecular Formula

C17H23N3O9

Molecular Weight

413.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine

InChI

InChI=1S/C9H15N3O.2C4H4O4/c1-12(2)5-8-9-7(3-4-13-8)10-6-11-9;2*5-3(6)1-2-4(7)8/h6,8H,3-5H2,1-2H3,(H,10,11);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

CQFSJCBQTBQNPK-LVEZLNDCSA-N

Isomeric SMILES

CN(CC1OCCC2=C1N=CN2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC1C2=C(CCO1)NC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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